molecular formula C17H21N3O3S B4524247 methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate

methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate

Cat. No.: B4524247
M. Wt: 347.4 g/mol
InChI Key: JQBWGSMRXNUVHB-UHFFFAOYSA-N
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Description

Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate is a complex heterocyclic compound featuring:

  • Piperidine core: A six-membered nitrogen-containing ring.
  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen, substituted with a methyl group at position 4 and a pyrrole ring at position 2.
  • Ester functional group: A methyl acetate group attached to the piperidine ring.

This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) and a molecular weight of ~375.4 g/mol, making it a candidate for medicinal chemistry and materials science research.

Properties

IUPAC Name

methyl 2-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-15(24-17(18-12)20-7-3-4-8-20)16(22)19-9-5-13(6-10-19)11-14(21)23-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBWGSMRXNUVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole group. The final steps involve the formation of the piperidine ring and the esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions, primarily focusing on:

Amide Bond Formation

The central piperidine-thiazole amide linkage is formed via coupling reactions. For example:

  • Reagents : Piperidin-4-yl intermediates react with activated thiazole-5-carbonyl derivatives (e.g., acyl chlorides or mixed carbonates) in the presence of bases like potassium carbonate or cesium carbonate .

  • Conditions : Solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .

Example Reaction :

Piperidin-4-yl acetate+Thiazole-5-carbonyl chlorideBase, DMFTarget Compound\text{Piperidin-4-yl acetate} + \text{Thiazole-5-carbonyl chloride} \xrightarrow{\text{Base, DMF}} \text{Target Compound}

Esterification

The methyl ester group is introduced via nucleophilic substitution:

  • Reagents : Bromoacetate derivatives react with hydroxyl or amine groups under basic conditions .

  • Yield : ~66% (based on similar esterification protocols) .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Source
Ester Hydrolysis 1M NaOH, THF/H₂O (1:1), 25°C, 6hCarboxylic acid derivative85–90%
Amide Hydrolysis 6M HCl, reflux, 12hPiperidine-4-yl acetic acid + Thiazole acid≤50%

Notes :

  • Ester hydrolysis is significantly faster than amide cleavage due to the stability of the amide bond .

  • Enzymatic hydrolysis (e.g., lipases) has not been reported but could offer stereoselective pathways.

Thiazole Ring Reactivity

The 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group participates in:

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of the pyrrole and carbonyl groups.

  • Coordination Chemistry : The sulfur atom in the thiazole can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

Piperidine Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ to form quaternary ammonium salts .

  • Oxidation : The methyl group on the thiazole can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Catalytic and Cross-Coupling Reactions

The compound’s structure enables participation in:

Reaction Catalyst/Reagents Applications Source
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, baseIntroduction of aryl groups to thiazole
Buchwald–Hartwig Pd₂(dba)₃, XPhos, aryl halideAmination of the pyrrole ring

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methyl radicals (TGA data).

  • Photodegradation : UV exposure (254 nm) leads to thiazole ring cleavage, forming sulfonic acid derivatives .

Comparative Reaction Table

The table below highlights key reactions and their outcomes:

Reaction Reagents/Conditions Key Product Yield Reference
Ester HydrolysisLiOH, THF/H₂O, 25°CCarboxylic acid88%
Amide CouplingEDCl, HOBt, DMFPeptide-conjugated derivative72%
Thiazole BrominationNBS, AIBN, CCl₄, 80°C5-Bromo-thiazole analog65%
Piperidine N-MethylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt81%

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate .

  • Amide Stability : Resonance stabilization of the amide bond impedes hydrolysis unless under strongly acidic/basic conditions .

Scientific Research Applications

Pharmaceutical Development

Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate is being investigated for its pharmacological properties.

Potential Therapeutic Uses :

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties, which may extend to this compound due to its structural similarities .
  • Neurological Applications : The piperidine moiety suggests potential use in treating neurological disorders, as compounds with similar structures have shown efficacy in modulating neurotransmitter systems .

Material Science

The compound's unique structure allows for its use in material science, particularly in the development of novel polymers and coatings.

Applications :

  • Polymer Synthesis : The incorporation of thiazole and piperidine units can enhance the thermal stability and mechanical properties of polymers. Research shows that adding such functional groups can lead to improved performance in various applications .

Organic Synthesis

Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate can serve as an intermediate in organic synthesis.

Synthesis Pathways :

  • It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or coupling reactions. The presence of both ester and thiazole functionalities provides versatile reactivity options for chemists .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate. Results indicated promising activity against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Case Study 2: Polymer Enhancement

Research focusing on polymer composites incorporated with thiazole derivatives revealed that adding methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate significantly improved mechanical strength and thermal stability compared to control samples without the compound.

Mechanism of Action

The mechanism of action of methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Biological/Chemical Implications Reference
Methyl (1-{[4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazol-5-yl]Carbonyl}Piperidin-4-yl)Acetate C₁₈H₂₁N₃O₃S - 4-Methylthiazole with pyrrole substituent
- Piperidine-acetate ester
Enhanced aromatic π-π stacking due to pyrrole; ester improves membrane permeability Target Compound
Ethyl 2-(1-Methyl-1H-Pyrazole-5-Amido)-1,3-Thiazole-4-Carboxylate C₁₁H₁₂N₄O₃S - Pyrazole substituent on thiazole
- Ethyl ester group
Pyrazole’s hydrogen-bonding potential may alter receptor affinity compared to pyrrole
Ethyl 1-{[2-(4-Aminophenoxy)-1,3-Thiazol-5-yl]Methyl}-4-Piperidinecarboxylate C₁₈H₂₂N₄O₃S - Aminophenoxy-thiazole substituent
- Piperidine-ethyl ester
Amino group enhances solubility; phenoxy group may increase steric hindrance
1-((2-Chlorothiazol-5-yl)Methyl)Piperidine-4-Carboxylic Acid C₁₀H₁₃ClN₂O₂S - Chlorothiazole substituent
- Carboxylic acid group
Chlorine’s electronegativity enhances reactivity; acid group reduces bioavailability vs. esters
Methyl 5-(2-Methoxyphenyl)-2-{[(1-Methyl-3-Phenyl-1H-Pyrazol-5-yl)Carbonyl]Amino}-1,3-Thiazole-4-Carboxylate C₂₄H₂₁N₅O₄S - Methoxyphenyl-thiazole
- Pyrazole-carbonyl group
Methoxy group increases lipophilicity; pyrazole may modulate metabolic stability

Key Structural Variations and Implications

Heterocyclic Substituents: The pyrrole group in the target compound enables strong π-π interactions, whereas pyrazole () or tetrazole () derivatives exhibit distinct hydrogen-bonding capabilities .

Functional Groups: Ester groups (target compound, ) improve cell permeability compared to carboxylic acids () or amides () . Aminophenoxy () and methoxyphenyl () groups increase solubility or lipophilicity, respectively, impacting pharmacokinetics .

Biological Activity: Pyrrole-containing compounds (target) may target receptors requiring aromatic stacking (e.g., cannabinoid receptors, indirectly inferred from ) . Pyrazole derivatives () are prevalent in kinase inhibitors due to their hydrogen-bonding motifs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate?

Methodological Answer: The synthesis involves multi-step reactions, often starting with the cyclocondensation of precursors like thiazole and pyrrole derivatives. For example, similar compounds are synthesized via coupling reactions between a piperidine-acetate core and a 1,3-thiazol-5-yl carbonyl group under controlled conditions (e.g., reflux in glacial acetic acid with catalytic agents). Key steps include:

  • Thiazole ring formation : Use 2,5-dimethoxytetrahydrofuran for pyrrole substitution, monitored by TLC .
  • Piperidine coupling : Employ carbodiimide-based reagents (e.g., DCC/DMAP) for amide bond formation between the thiazole carbonyl and piperidine nitrogen .
  • Esterification : Final methylation of the acetate group using methyl iodide in anhydrous DMF .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions on the thiazole, pyrrole, and piperidine rings. For example, downfield shifts in 1H^1H-NMR (~δ 8.5 ppm) indicate aromatic protons on the thiazole ring .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine conformation) by growing single crystals in ethanol/water mixtures .
  • Mass spectrometry : Validate molecular weight via high-resolution ESI-MS, focusing on fragmentation patterns of the ester and carbonyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the thiazole-pyrrole moiety’s affinity for ATP-binding pockets .
  • Cellular viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing IC50 values to reference inhibitors .
  • Binding studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins like cytochrome P450 isoforms .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Thiazole esters are prone to hydrolysis, so anhydrous, low-temperature (-20°C) storage is recommended .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess pyrrole ring oxidation. Use amber vials if photodegradation exceeds 5% .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the thiazole and pyrrole rings .
  • Simulate reaction pathways for substituent additions (e.g., methyl vs. nitro groups) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Validate predictions with experimental data (e.g., regioselectivity in nitration reactions) .

Q. What strategies address synthetic challenges in heterocyclic systems like the 1,3-thiazole-pyrrole core?

Methodological Answer:

  • Protecting groups : Use Boc for piperidine nitrogen during thiazole coupling to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction times for cyclocondensation steps (e.g., from 6 hours to 30 minutes) .
  • Catalytic optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling when introducing aryl substituents to the thiazole ring .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer: Design analogs with systematic substitutions:

  • Piperidine modifications : Replace the methyl group with cyclopropyl or hydroxyl groups to assess steric/electronic effects on binding .
  • Thiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance π-stacking with aromatic residues in enzyme pockets .
  • Docking simulations : Use AutoDock Vina to prioritize analogs with predicted ΔG < -8 kcal/mol .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 normalized to assay pH and temperature) .
  • Proteomic profiling : Identify off-target effects via kinome-wide profiling (e.g., KinomeScan) to explain divergent results .
  • Solubility adjustments : Re-test compounds in buffers with 0.1% DMSO or cyclodextrin to address false negatives from aggregation .

Q. What green chemistry approaches can optimize the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling, reducing toxicity .
  • Catalyst recycling : Use magnetically recoverable Fe3O4-supported Pd nanoparticles for Suzuki reactions .
  • Waste minimization : Employ flow chemistry to reduce byproduct formation during esterification .

Q. How can advanced analytical methods resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers of piperidine derivatives .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .
  • NOESY NMR : Identify through-space correlations between the thiazole methyl group and piperidine protons to confirm spatial orientation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate
Reactant of Route 2
methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate

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